Binodenoson

Catalog No.
S521274
CAS No.
144348-08-3
M.F
C17H25N7O4
M. Wt
391.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binodenoson

CAS Number

144348-08-3

Product Name

Binodenoson

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[(2E)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C17H25N7O4

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6+/t10-,12-,13-,16-/m1/s1

InChI Key

XJFMHMFFBSOEPR-DNZQAUTHSA-N

SMILES

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Solubility

Soluble in DMSO

Synonyms

2-(cyclohexylmethylidenehydrazino)adenosine, Binodenoson, WRC 0470, WRC-0470

Canonical SMILES

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Isomeric SMILES

C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Description

The exact mass of the compound Binodenoson is 391.1968 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

391.1968

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LJA4M1L5LG

Drug Indication

For cardiac pharmacologic stress SPECT imaging, which is used to diagnose coronary artery disease.

Pharmacology

Binodenoson, a novel cardiovascular disease diagnostic, is a adenosine A2A receptor agonist in development for cardiac pharmacologic stress SPECT imaging, which is used to diagnose coronary artery disease.

MeSH Pharmacological Classification

Purinergic P1 Receptor Agonists

Mechanism of Action

Binodenoson is a highly selective adenosine A2A receptor agonist. The adenosine A2A receptor is necessary for increased cardiac blood flow, and specificity to this particular receptor allows binodenoson to deliver, in a single injection, a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion. Cardiac stress tests allow physicians to identify the presence of cardiovascular disease by examining the flow of blood through the heart.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA2A [HSA:135] [KO:K04266]

Other CAS

144348-08-3

Wikipedia

Binodenoson

Biological Half Life

10 ± 4 minutes

Dates

Modify: 2023-07-15
1: Glover DK, Ruiz M, Yang JY, Koplan BA, Allen TR, Smith WH, Watson DD, Barrett RJ, Beller GA. Pharmacological stress thallium scintigraphy with 2-cyclohexylmethylidenehydrazinoadenosine (WRC-0470). A novel, short-acting adenosine A2A receptor agonist. Circulation. 1996 Oct 1;94(7):1726-32. PubMed PMID: 8840867.
2: Cerqueira MD. Advances in pharmacologic agents in imaging: new A2A receptor agonists. Curr Cardiol Rep. 2006 Mar;8(2):119-22. Review. PubMed PMID: 16524538.
3: Murray JJ, Weiler JM, Schwartz LB, Busse WW, Katial RK, Lockey RF, McFadden ER Jr, Pixton GC, Barrett RJ. Safety of binodenoson, a selective adenosine A2A receptor agonist vasodilator pharmacological stress agent, in healthy subjects with mild intermittent asthma. Circ Cardiovasc Imaging. 2009 Nov;2(6):492-8. doi: 10.1161/CIRCIMAGING.108.817932. Epub 2009 Sep 17. PubMed PMID: 19920048.
4: Hodgson JM, Dib N, Kern MJ, Bach RG, Barrett RJ. Coronary circulation responses to binodenoson, a selective adenosine A2A receptor agonist. Am J Cardiol. 2007 Jun 1;99(11):1507-12. Epub 2007 Apr 16. PubMed PMID: 17531571.
5: Udelson JE, Heller GV, Wackers FJ, Chai A, Hinchman D, Coleman PS, Dilsizian V, DiCarli M, Hachamovitch R, Johnson JR, Barrett RJ, Gibbons RJ. Randomized, controlled dose-ranging study of the selective adenosine A2A receptor agonist binodenoson for pharmacological stress as an adjunct to myocardial perfusion imaging. Circulation. 2004 Feb 3;109(4):457-64. Epub 2004 Jan 20. PubMed PMID: 14734517.
6: Barrett RJ, Lamson MJ, Johnson J, Smith WB. Pharmacokinetics and safety of binodenoson after intravenous dose escalation in healthy volunteers. J Nucl Cardiol. 2005 Mar-Apr;12(2):166-71. PubMed PMID: 15812370.
7: Zoghbi GJ, Iskandrian AE. Selective adenosine agonists and myocardial perfusion imaging. J Nucl Cardiol. 2012 Feb;19(1):126-41. doi: 10.1007/s12350-011-9474-9. Review. PubMed PMID: 22130964.
8: Hogan CJ, Fang GD, Scheld WM, Linden J, Diduch DR. Inhibiting the inflammatory response in joint sepsis. Arthroscopy. 2001 Mar;17(3):311-315. PubMed PMID: 11239354.
9: Müller CE, Jacobson KA. Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochim Biophys Acta. 2011 May;1808(5):1290-308. doi: 10.1016/j.bbamem.2010.12.017. Epub 2010 Dec 23. Review. PubMed PMID: 21185259; PubMed Central PMCID: PMC3437328.
10: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 May;26(4):295-318. PubMed PMID: 15319808.
11: Buhr C, Gössl M, Erbel R, Eggebrecht H. Regadenoson in the detection of coronary artery disease. Vasc Health Risk Manag. 2008;4(2):337-40. Review. PubMed PMID: 18561509; PubMed Central PMCID: PMC2496979.
12: Sullivan GW, Linden J, Buster BL, Scheld WM. Neutrophil A2A adenosine receptor inhibits inflammation in a rat model of meningitis: synergy with the type IV phosphodiesterase inhibitor, rolipram. J Infect Dis. 1999 Nov;180(5):1550-60. PubMed PMID: 10515815.
13: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Mar;26(2):129-61. PubMed PMID: 15071612.
14: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Dec;25(10):831-55. PubMed PMID: 14735233.
15: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Sep;29(7):467-509. PubMed PMID: 17982511.
16: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 May;30(4):313-31. PubMed PMID: 18773127.
17: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.
18: Iskandrian AE. A new generation of coronary vasodilators in stress perfusion imaging. Am J Cardiol. 2007 Jun 1;99(11):1619-20. Epub 2007 Apr 18. PubMed PMID: 17531594.
19: Mitka M. New stress test agents reduce adverse effects. JAMA. 2008 May 14;299(18):2140. doi: 10.1001/jama.299.18.2140. PubMed PMID: 18477777.
20: Gao Z, Li Z, Baker SP, Lasley RD, Meyer S, Elzein E, Palle V, Zablocki JA, Blackburn B, Belardinelli L. Novel short-acting A2A adenosine receptor agonists for coronary vasodilation: inverse relationship between affinity and duration of action of A2A agonists. J Pharmacol Exp Ther. 2001 Jul;298(1):209-18. PubMed PMID: 11408544.

Explore Compound Types